Rogaratinib (BAY 1163877) is a potent and selective small-molecule inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. [, ] It is classified as a pan-FGFR inhibitor due to its activity against all four FGFR subtypes. [] Rogaratinib has been investigated in preclinical and clinical trials for the treatment of various cancers, including urothelial bladder cancer, squamous cell lung cancer, head and neck cancer, and breast cancer. [, , , , , , , , , , , , ]
Related Compounds
Copanlisib
Compound Description: Copanlisib is a potent, pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor with dominant activity against the α and δ isoforms. [, , ] It is approved for treating relapsed follicular lymphoma. []
Relevance: Research suggests Copanlisib could enhance the anti-tumor activity of Rogaratinib in urothelial bladder cancer (UBC) models overexpressing fibroblast growth factor receptors (FGFRs). [] While Rogaratinib primarily inhibits FGFR signaling, Copanlisib targets the PI3K pathway, which can contribute to Rogaratinib resistance. [, ] Combining these compounds may improve treatment efficacy, especially in UBC tumors with PIK3CA mutations, which are associated with reduced Rogaratinib sensitivity. []
Cetuximab
Compound Description: Cetuximab is a monoclonal antibody targeting the epidermal growth factor receptor (EGFR). [] It is used in treating various cancers, including head and neck squamous cell carcinoma (HNSCC). []
Relevance: Studies investigated combining Rogaratinib with Cetuximab in HNSCC models. [] Both compounds target distinct receptor tyrosine kinases (RTKs) involved in tumor growth and progression. [, ] The research focused on assessing their combined efficacy, particularly in Cetuximab-resistant models, to explore potential synergistic effects and overcome resistance mechanisms. []
Erdafitinib
Compound Description: Erdafitinib is a potent tyrosine kinase inhibitor of FGFRs 1–4. [] The FDA has granted accelerated approval to Erdafitinib for treating adult patients with locally advanced or metastatic urothelial carcinoma harboring activating mutations or fusions in FGFR2 or FGFR3 genes after disease progression on platinum-containing chemotherapy. []
Relevance: Like Rogaratinib, Erdafitinib targets FGFRs, making it a relevant comparator in treating urothelial carcinoma with FGFR alterations. [, ] Both drugs are being investigated in clinical trials for their efficacy and safety profiles. [, , ] While Rogaratinib is a pan-FGFR inhibitor, Erdafitinib has shown particular efficacy in patients with specific FGFR2/3 alterations. [] Comparing their clinical outcomes and understanding potential differences in their mechanisms of action can inform treatment strategies for FGFR-altered urothelial carcinoma.
Infigratinib
Compound Description: Infigratinib is another FGFR inhibitor under investigation for treating urothelial cancer. [, ]
Relevance: Similar to Rogaratinib and Erdafitinib, Infigratinib belongs to the class of FGFR inhibitors. [, ] Its inclusion in clinical trials for urothelial cancer makes it a relevant compound for comparison. Understanding the similarities and differences in their efficacy, safety, and potential for resistance development will be crucial for optimizing treatment strategies for this cancer type.
Pemigatinib
Compound Description: Pemigatinib is an FGFR inhibitor being studied as a potential treatment option for urothelial cancer. [, ]
Relevance: As an FGFR inhibitor, Pemigatinib shares a similar target with Rogaratinib. [, ] Comparing its clinical performance to that of Rogaratinib and other FGFR inhibitors will provide valuable insights into their relative efficacy, safety, and suitability for different patient populations with urothelial cancer.
Lucitanib
Compound Description: Lucitanib is a multi-targeted tyrosine kinase inhibitor (MTKI) that targets FGFR, VEGFR, and PDGFR families. []
Relevance: Research suggests Lucitanib demonstrates higher efficacy than Rogaratinib in preclinical models of ER+ breast cancer with FGFR1/4 and/or FGF3/4/19 amplifications. [] While both compounds target FGFRs, Lucitanib's multi-kinase activity contributes to its superior efficacy. [] This difference highlights the potential limitations of selective FGFR inhibitors like Rogaratinib in specific cancer contexts and suggests that MTKIs like Lucitanib may offer broader antitumor activity due to their ability to target multiple pathways involved in tumor growth and survival.
Palbociclib
Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. [, ] It is used in treating hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. [, ]
Relevance: Researchers explored combining Palbociclib with Rogaratinib and Fulvestrant in HR+ breast cancer patients with FGFR1/2 amplification or overexpression who experienced disease progression on first-line CDK4/6 inhibitor plus AI therapy. [, ] The rationale behind this triple blockade is to target multiple pathways implicated in resistance mechanisms to endocrine therapy and CDK4/6 inhibition. [] Palbociclib inhibits CDK4/6, which plays a role in cell cycle progression. [] Combining these agents aimed to achieve better disease control and overcome resistance in this patient population. [, ]
Fulvestrant
Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in treating HR+ breast cancer. [, ]
Relevance: Like Palbociclib, Fulvestrant was studied in combination with Rogaratinib to address resistance mechanisms in HR+ breast cancer with FGFR1/2 alterations. [, ] Fulvestrant works by blocking estrogen signaling, a key driver in HR+ breast cancer growth. [] Combining Fulvestrant with Rogaratinib and Palbociclib aimed to create a more comprehensive blockade of interconnected pathways contributing to tumor progression and therapy resistance in this specific breast cancer subtype. [, ]
Atezolizumab
Compound Description: Atezolizumab is a programmed death-ligand 1 (PD-L1) inhibitor, an immune checkpoint inhibitor that enhances the immune system's ability to attack cancer cells. [, ]
Relevance: Combining Rogaratinib with Atezolizumab demonstrated favorable clinical efficacy and tolerability in patients with cisplatin-ineligible metastatic urothelial cancer characterized by high FGFR1/3 mRNA expression and generally low/negative PD-L1 expression. [] Researchers explored combining these agents to investigate potential synergistic effects between FGFR inhibition by Rogaratinib and immunotherapy with Atezolizumab in urothelial cancer. [, ] This approach aimed to enhance antitumor activity by targeting both tumor cells directly and the tumor microenvironment. [] Notably, encouraging efficacy was observed irrespective of PD-L1 expression or FGFR3 mutation status, suggesting potential benefits in a broader patient population. []
Overview
Rogaratinib is a highly potent and selective small-molecule inhibitor targeting the fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4. It is currently under investigation for its efficacy in treating various cancers characterized by FGFR alterations. The compound was developed by Bayer AG and is known by its developmental code BAY 1163877. Rogaratinib's mechanism of action involves the inhibition of FGFR signaling pathways, which are often deregulated in cancer, leading to tumorigenesis and progression.
Source
Rogaratinib was synthesized at Bayer AG in Germany through a structure-based design approach aimed at optimizing its pharmacological properties. The compound has undergone extensive preclinical studies and is currently being evaluated in clinical trials for its therapeutic potential against cancers with FGFR overexpression.
Classification
Rogaratinib belongs to the class of organic compounds known as alpha amino acid amides. It is classified as a small molecule and is categorized under investigational drugs. Its chemical structure includes elements from various subclasses such as pyrrolo[2,1-f][1,2,4]triazines and benzothiophenes.
Synthesis Analysis
The synthesis of rogaratinib involves several complex chemical reactions. The process begins with a convergent synthesis strategy that allows for the preparation of multiple structural analogues. Key steps in the synthesis include:
Mannich Reaction: This step serves as a mild alternative to traditional methods, facilitating the formation of the piperazine moiety.
Suzuki Coupling: This reaction is pivotal in forming the final structure of rogaratinib.
Isolation and Purification: Techniques such as crystallization and solvent extraction are employed to achieve high purity levels (>99%).
The synthesis pathway is characterized by rigorous quality control measures to ensure the stability and efficacy of the compound.
Molecular Structure Analysis
Rogaratinib has a complex molecular structure represented by the chemical formula C23H26N6O3S. Its molecular weight is approximately 466.56 g/mol. The structural features include:
A piperazin-2-one core
A pyrrolo[2,1-f][1,2,4]triazine ring system
Substituents such as methoxymethyl and benzothiophenes
The three-dimensional structure can be visualized using molecular modeling software, revealing its interactions within the FGFR ATP-binding pocket.
Chemical Reactions Analysis
Rogaratinib undergoes various chemical reactions during its synthesis and potential metabolic processes:
Hydrolysis: In aqueous environments, rogaratinib may hydrolyze to form less active metabolites.
Oxidation: Certain functional groups within its structure can be susceptible to oxidation under specific conditions.
Conjugation Reactions: These may occur during metabolic processing in vivo, affecting its pharmacokinetics and efficacy.
The stability of rogaratinib under different conditions is crucial for its therapeutic application.
Mechanism of Action
Rogaratinib exerts its anticancer effects primarily through the inhibition of FGFR signaling pathways. The mechanism involves:
Binding to FGFRs: Rogaratinib selectively binds to the ATP-binding site of FGFRs 1 through 4, effectively blocking their activity.
Inhibition of Phosphorylation: By preventing FGFR phosphorylation, rogaratinib disrupts downstream signaling pathways such as ERK/MAPK, which are critical for cell proliferation and survival.
Anti-Proliferative Effects: The compound has demonstrated significant anti-proliferative effects in various cancer cell lines that are dependent on FGFR signaling.
Clinical studies are ongoing to assess the full scope of its mechanism and therapeutic potential in patients with FGFR-altered tumors.
Physical and Chemical Properties Analysis
Rogaratinib exhibits several notable physical and chemical properties:
Solubility: It is soluble in polar solvents like dimethyl sulfoxide but has limited solubility in water.
Stability: The compound remains stable under controlled conditions but may decompose if exposed to extreme pH levels or prolonged heat.
Melting Point: Detailed thermal analysis indicates a melting point conducive for pharmaceutical formulations.
These properties are essential for formulating effective drug delivery systems.
Applications
Rogaratinib's primary application lies in oncology, specifically targeting cancers with aberrant FGFR signaling. Its potential uses include:
Monotherapy for FGFR-altered Cancers: Clinical trials are assessing its efficacy as a standalone treatment.
Combination Therapy: Rogaratinib is being tested in combination with other therapies like immune checkpoint inhibitors (e.g., atezolizumab) to enhance therapeutic outcomes.
Personalized Medicine: Ongoing research aims to establish biomarkers for patient stratification based on FGFR expression levels in tumors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a member of the class of indoles that is 6-chloro-5-fluoroindole in which the hydrogen attached to the nitrogen has been replaced by a 2-aminopropyl group. It is a member of indoles, an organofluorine compound, an organochlorine compound and a primary amino compound.